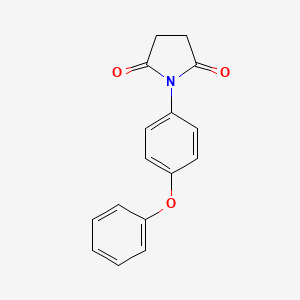![molecular formula C19H20F3NO3 B5543292 cyclopentyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5543292.png)
cyclopentyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar tetrahydropyridine derivatives involves cycloaddition reactions, as demonstrated by Carruthers and Moses (1988), who detailed the cycloaddition of 2,3,4,5-tetrahydropyridine N-oxide to isobutyl vinyl ether and allyl alcohol, producing hexahydroisoxazolo[2,3-a] pyridines. This method can be adapted for the synthesis of cyclopentyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate by modifying the starting materials and reaction conditions to target the specific structural framework of the compound (Carruthers & Moses, 1988).
Molecular Structure Analysis
The molecular structure of tetrahydropyridine derivatives has been extensively studied through methods such as X-ray diffraction. Sambyal et al. (2011) synthesized and characterized a structurally similar compound, providing insights into its crystal structure and confirming the compound’s conformation and bonding through X-ray diffraction studies. This analysis is crucial for understanding the 3D arrangement of atoms in the cyclopentyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate molecule and its implications on chemical reactivity and properties (Sambyal et al., 2011).
Chemical Reactions and Properties
The chemical reactions and properties of tetrahydropyridine derivatives can vary significantly based on their specific structural features. Chrovian et al. (2018) developed a dipolar cycloaddition reaction to access novel tetrahydropyridine derivatives, highlighting the compound’s reactivity towards forming P2X7 antagonists, a class of compounds with potential therapeutic applications. This work illustrates the versatile chemical reactivity of tetrahydropyridine derivatives and their potential to undergo various chemical transformations (Chrovian et al., 2018).
Physical Properties Analysis
The physical properties of compounds like cyclopentyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate are influenced by their molecular structure. Studies on similar compounds have focused on their crystalline structure, melting points, and solubility. For instance, the crystal structure analysis conducted by Sambyal et al. provides valuable data on the compound’s solid-state characteristics, which are essential for understanding its physical properties (Sambyal et al., 2011).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity of cyclopentyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate, are closely related to its molecular structure. The presence of functional groups like the tetrahydropyridine ring and trifluoromethyl phenyl moiety significantly impacts its chemical behavior in reactions. Although specific studies on this compound are limited, the research by Chrovian et al. on related compounds provides insights into the reactivity patterns and potential chemical transformations (Chrovian et al., 2018).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
A significant aspect of the research on related compounds involves their synthesis and chemical transformations, which are foundational for further applications in medicinal chemistry and materials science. For example, studies demonstrate methods for the synthesis of complex structures via cycloadditions, highlighting the versatility of these compounds in synthetic chemistry (Sauer & Heldmann, 1998). Additionally, the development of novel synthetic routes for pyridines and tetrahydroquinolines showcases the potential for creating a diverse range of compounds for further study and application (Yehia, Polborn, & Müller, 2002).
Material Science and Luminescence
Research into the applications of related compounds in material science, particularly in the development of luminescent materials, is another area of interest. Studies on cyclometalated iridium(III) complexes, for example, provide insights into their potential use in light-emitting diodes (LEDs) and other photophysical applications (Tamayo et al., 2003). This line of research is crucial for advancing technologies in display and lighting.
Antibacterial Agents
The exploration of related compounds as antibacterial agents reflects the ongoing search for new therapeutic options. Fluoronaphthyridines, for example, have been studied for their in vitro and in vivo antibacterial activities, illustrating the potential of these compounds in developing new antibiotics (Bouzard et al., 1992).
Enantioselective Synthesis
Research into enantioselective synthesis using related compounds underscores the importance of chirality in chemical synthesis and drug development. Studies on chiral bridged macrocyclic 1,4-dihydropyridines, for instance, highlight their potential in enantioselective reductions, which is pivotal for creating stereochemically pure pharmaceuticals (Talma et al., 1985).
Eigenschaften
IUPAC Name |
cyclopentyl 6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO3/c1-11-17(18(25)26-12-6-2-3-7-12)14(10-16(24)23-11)13-8-4-5-9-15(13)19(20,21)22/h4-5,8-9,12,14H,2-3,6-7,10H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQCENWSGLDVAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C2=CC=CC=C2C(F)(F)F)C(=O)OC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aR*,7aS*)-1-(cyclopropylmethyl)-4-[(3-methyl-1-benzofuran-2-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5543215.png)


![N-[2-(2-chloro-6-fluorophenyl)ethyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5543225.png)
![methyl 5-chloro-2-methoxy-4-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B5543232.png)
![N-[(2,5-dioxo-1-pyrrolidinyl)methyl]-N-phenyl-2-furamide](/img/structure/B5543235.png)
![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5543245.png)
![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5543250.png)
![1-[2-(2-methoxyphenoxy)propanoyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5543257.png)


![5-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}-3-isobutylisoxazole](/img/structure/B5543274.png)
![ethyl 4-{2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}piperazine-1-carboxylate](/img/structure/B5543288.png)
